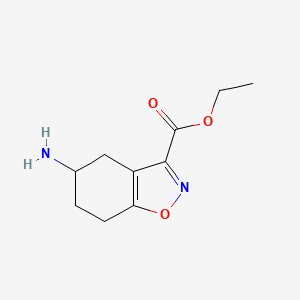
4-iodo-N-methyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-methyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Substitution Reaction: One common method for synthesizing 4-iodo-N-methyl-N-(trifluoromethyl)aniline involves the substitution of an iodine atom onto the aniline ring. This can be achieved by reacting 4-iodoaniline with N-methyl-N-(trifluoromethyl)amine under suitable conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodoaniline is coupled with a trifluoromethylated boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the iodine or methyl groups are oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the iodine group, converting it to a less reactive form.
Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 4-iodo-N-methyl-N-(trifluoromethyl)nitroaniline.
Reduction: Reduced derivatives like 4-iodo-N-methyl-N-(trifluoromethyl)aniline hydride.
Substitution: Substituted products such as 4-azido-N-methyl-N-(trifluoromethyl)aniline.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its unique structure.
Medicine:
Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: Employed in the development of high-performance materials and polymers.
Mechanism of Action
The mechanism by which 4-iodo-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide
- 4-iodo-2-(trifluoromethyl)benzonitrile
Comparison:
- 4-iodo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties compared to its analogs.
- 4-iodo-N-methyl-N-(trifluoromethyl)benzamide has an amide group, which affects its reactivity and solubility.
- 4-iodo-2-(trifluoromethyl)benzonitrile contains a nitrile group, influencing its chemical behavior and applications.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
Properties
Molecular Formula |
C8H7F3IN |
|---|---|
Molecular Weight |
301.05 g/mol |
IUPAC Name |
4-iodo-N-methyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F3IN/c1-13(8(9,10)11)7-4-2-6(12)3-5-7/h2-5H,1H3 |
InChI Key |
NJEMDTXRYLLPNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
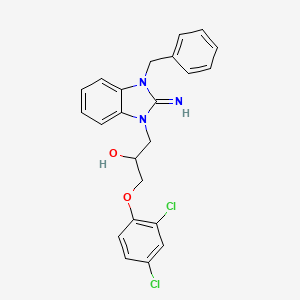
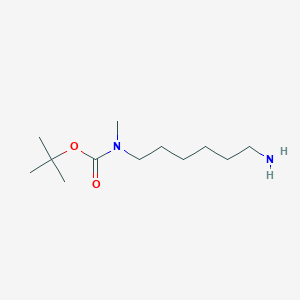
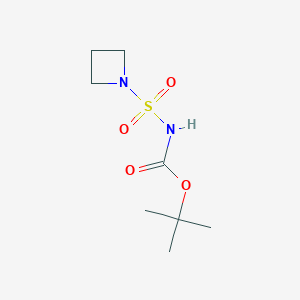

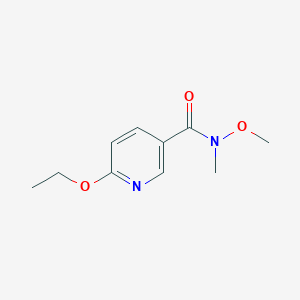
![3,7-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B13979117.png)
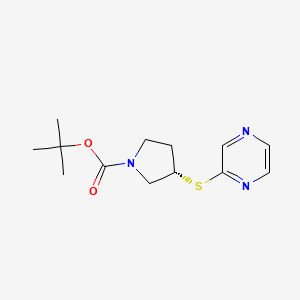

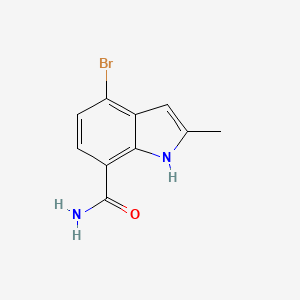
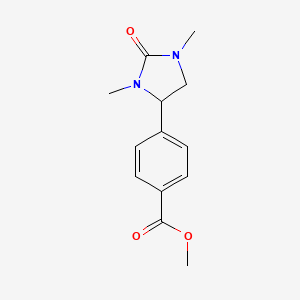
![3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
